![molecular formula C17H15N3O4S B2370865 Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851978-38-6](/img/structure/B2370865.png)
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Anticancer Activity
Research has demonstrated that novel 4-thiazolidinones containing benzothiazole moiety exhibit anticancer activity. Specifically, certain derivatives were found to be active against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines. Among these compounds, one derivative showed significant anticancer potential with considerable activity levels (Havrylyuk et al., 2010).
Antimicrobial and Antimycobacterial Activity
A series of novel 4-thiazolidinone derivatives were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis H37Rv and antimicrobial activities against various bacteria and fungi. The most active derivatives demonstrated significant inhibition of mycobacterial growth, although specific MIC values were not less than 6.25 microg/mL (Ş. Küçükgüzel et al., 2002).
Synthesis of Novel Molecules
The synthesis of a new series of 1,3,4-thiadiazoles by reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives has been reported. These compounds were screened for their antimicrobial activities, showing significant activity against various microorganisms. This indicates the potential for further drug development as antimicrobial agents (Ihsan A. Shehadi et al., 2022).
Antimicrobial Screening
Several derivatives incorporating the thiazole ring were synthesized and subjected to antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi. The findings suggest these derivatives could offer therapeutic intervention for treating microbial diseases, especially bacterial and fungal infections (N. Desai et al., 2013).
Potential Antimicrobial and Anticancer Agents
Novel thiadiazole-benzofuran hybrids were evaluated for their anticancer activity against the human breast carcinoma (MCF-7) cell lines. Some compounds exhibited promising anticancer activity, indicating their potential as therapeutic agents (A. Abdelhamid et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Based on the biological activities exhibited by thiazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-3-5-13-14(12)18-17(25-13)20-19-15(21)10-6-8-11(9-7-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUMNWVBIWHDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)
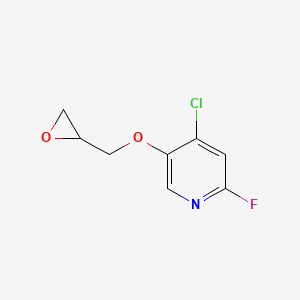
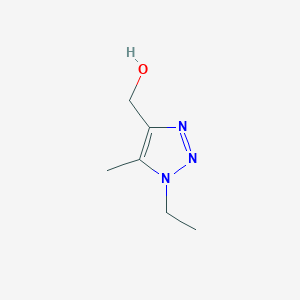
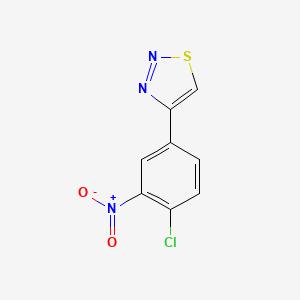
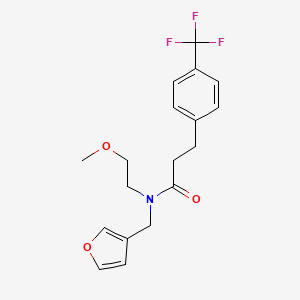
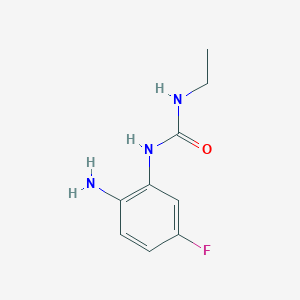
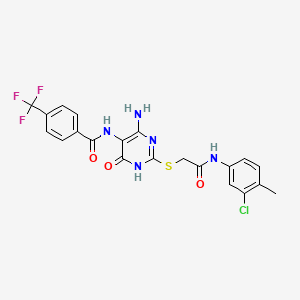
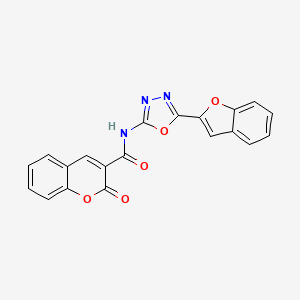
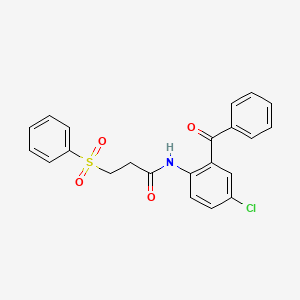
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
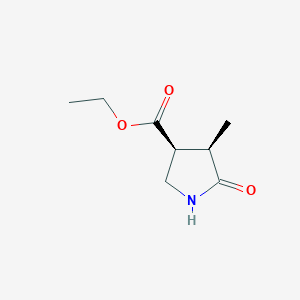
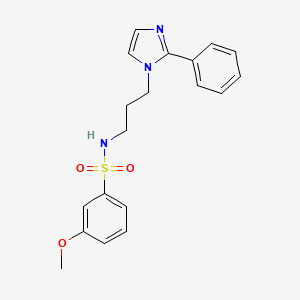
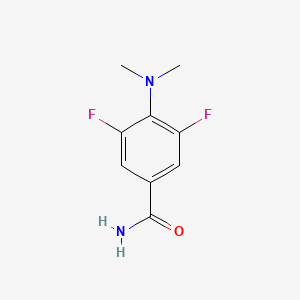
![8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2370805.png)
